molecular formula C5H8N2O4 B15252450 (R)-2-Amino-2-((R)-3-oxoisoxazolidin-5-yl)aceticacid

(R)-2-Amino-2-((R)-3-oxoisoxazolidin-5-yl)aceticacid

Cat. No.: B15252450
M. Wt: 160.13 g/mol
InChI Key: NTHMUJMQOXQYBR-VVJJHMBFSA-N
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Description

®-2-Amino-2-(®-3-oxoisoxazolidin-5-yl)acetic acid is a chiral amino acid derivative with a unique structure that includes an isoxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the isoxazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, enzymatic resolution, and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(®-3-oxoisoxazolidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic and medicinal chemistry applications.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(®-3-oxoisoxazolidin-5-yl)acetic acid is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its chiral nature makes it valuable for investigating stereoselective biological processes.

Medicine

In medicine, ®-2-Amino-2-(®-3-oxoisoxazolidin-5-yl)acetic acid is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(®-3-oxoisoxazolidin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include binding to active sites, altering enzyme conformation, or affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino acid derivatives and isoxazolidinone-containing molecules. Examples are (S)-2-Amino-2-((S)-3-oxoisoxazolidin-5-yl)acetic acid and ®-2-Amino-2-(®-3-oxoisoxazolidin-5-yl)propanoic acid.

Uniqueness

What sets ®-2-Amino-2-(®-3-oxoisoxazolidin-5-yl)acetic acid apart is its specific chiral configuration and the presence of both amino and carboxylic acid groups. This combination provides unique reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C5H8N2O4

Molecular Weight

160.13 g/mol

IUPAC Name

(2R)-2-amino-2-[(5R)-3-oxo-1,2-oxazolidin-5-yl]acetic acid

InChI

InChI=1S/C5H8N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h2,4H,1,6H2,(H,7,8)(H,9,10)/t2-,4-/m1/s1

InChI Key

NTHMUJMQOXQYBR-VVJJHMBFSA-N

Isomeric SMILES

C1[C@@H](ONC1=O)[C@H](C(=O)O)N

Canonical SMILES

C1C(ONC1=O)C(C(=O)O)N

Origin of Product

United States

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